7-Chloro-4-hydroxyquinazoline
Overview
Description
7-Chloro-4-hydroxyquinazoline is an organic compound with the chemical formula C8H5ClN2O. It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings.
Mechanism of Action
Target of Action
Quinazoline derivatives, a class to which 7-chloro-4-hydroxyquinazoline belongs, are known to interact with a variety of biological targets, including enzymes, receptors, and transporters, contributing to their diverse pharmacological activities .
Mode of Action
Quinazoline derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity, modulating receptor function, or interfering with cellular transport processes .
Biochemical Pathways
Quinazoline derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
Quinazoline derivatives are generally well-absorbed and can be distributed throughout the body, metabolized in the liver, and excreted via the kidneys .
Result of Action
Quinazoline derivatives are known to exert a variety of effects at the molecular and cellular levels, depending on their specific targets and mode of action .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially affect the action of quinazoline derivatives .
Biochemical Analysis
Biochemical Properties
The nature of these interactions often involves binding at specific sites, leading to changes in the function of these biomolecules .
Cellular Effects
They can impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Quinazoline derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Quinazoline derivatives are known to interact with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-4-hydroxyquinazoline typically involves the following steps:
Pyridine and Acetone Anhydride Reaction: Pyridine reacts with acetone anhydride to generate β-pyridyl pyruvate.
Catalysis with Hydrogen Chloride: β-pyridyl pyruvate reacts with stannous bromide under the catalysis of hydrogen chloride to form 7-bromo-4(3H)-quinazolinone.
Treatment with Copper Chloride: The final step involves treating 7-bromo-4(3H)-quinazolinone with copper chloride to obtain this compound.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-4-hydroxyquinazoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can convert it into different hydroquinazoline derivatives.
Substitution: Halogen substitution reactions can replace the chlorine atom with other substituents, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogen substitution reactions often involve reagents like sodium iodide in acetone or other polar aprotic solvents.
Major Products: The major products formed from these reactions include various quinazoline derivatives with altered functional groups, which can exhibit different biological activities .
Scientific Research Applications
7-Chloro-4-hydroxyquinazoline has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate for the synthesis of other biologically active compounds.
Biology: This compound is used in studies related to enzyme inhibition and protein interactions.
Industry: It is used in the production of pesticides and other agrochemicals
Comparison with Similar Compounds
4-Hydroxyquinazoline: Similar in structure but lacks the chlorine atom, leading to different biological activities.
7-Bromo-4-hydroxyquinazoline: Similar structure with a bromine atom instead of chlorine, which can affect its reactivity and biological properties.
Quinazolinone Derivatives: A broad class of compounds with varying substituents that exhibit diverse pharmacological activities
Uniqueness: 7-Chloro-4-hydroxyquinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine atom plays a crucial role in its reactivity and interaction with molecular targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
7-chloro-3H-quinazolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-5-1-2-6-7(3-5)10-4-11-8(6)12/h1-4H,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMLONMIODRHERC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=CNC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30286178 | |
Record name | 7-chloroquinazolin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30286178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31374-18-2 | |
Record name | 31374-18-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44057 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 7-chloroquinazolin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30286178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-CHLORO-3H-QUINAZOLIN-4-ONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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